Specificity for Caspase-8 over Caspase-3 vs. Ac-DEVD-AMC
Ac-IETD-AMC is the established substrate for monitoring initiator caspase-8 activity, in contrast to Ac-DEVD-AMC, which is the standard for effector caspase-3. Kinetic studies with an IETD-based probe have shown a 100-fold lower Km for caspase-8 compared to caspase-3, underscoring the intrinsic selectivity of the IETD motif for the apical caspase [1]. This inherent preference is why Ac-IETD-AMC is the accepted standard for caspase-8, while Ac-DEVD-AMC (Km = 9.7 µM for caspase-3) is used for caspase-3 [2].
| Evidence Dimension | Substrate Affinity (Km) |
|---|---|
| Target Compound Data | Km for caspase-8 is ~100-fold lower than for caspase-3 (based on IETD motif) |
| Comparator Or Baseline | Ac-DEVD-AMC has a Km of 9.7 µM for caspase-3 |
| Quantified Difference | ~100-fold lower Km for IETD motif on caspase-8 vs. caspase-3 |
| Conditions | In vitro enzyme kinetics study |
Why This Matters
This validates the use of Ac-IETD-AMC for specific detection of initiator caspase-8 activity in complex biological samples without interference from effector caspase-3, which is crucial for delineating apoptotic pathways.
- [1] Schulz, R. scite.ai profile summarizing enzyme kinetics showing 100-fold lower Km-values for caspase 8 compared to caspase 3. View Source
- [2] Amerigo Scientific. Ac-DEVD-AMC Product Page. View Source
